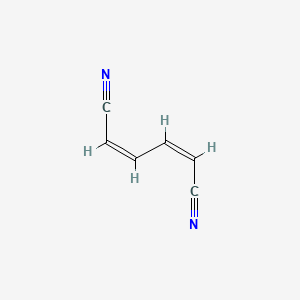
cis,cis-Mucononitrile
Vue d'ensemble
Description
cis,cis-Mucononitrile: , also known as (Z,Z)-2,4-hexadienedinitrile, is an organic compound with the molecular formula C6H4N2. It is characterized by its conjugated diene system, which consists of alternating double and single bonds, and two cyano groups at opposite ends. This structure imparts unique chemical properties to the compound, making it a valuable intermediate in organic synthesis .
Applications De Recherche Scientifique
cis,cis-Mucononitrile has several applications in scientific research:
Organic Synthesis: Its conjugated diene system makes it a versatile building block for synthesizing complex organic molecules.
Medicinal Chemistry: The rigid structure allows for the attachment of various functional groups, making it a valuable scaffold for designing and synthesizing new drugs.
Material Science: It can be used as a precursor for the synthesis of functional polymers with specific properties.
Biological Research: As a metabolite of benzene, studying its presence in biological systems can aid in understanding the body’s detoxification pathways and the potential health effects of benzene exposure.
Mécanisme D'action
Target of Action
The primary target of cis,cis-Mucononitrile is the biochemical pathway that leads to the production of valuable polymers and drugs, such as adipic acid and terephthalic acid . This compound is used as a starting material in these processes .
Mode of Action
This compound interacts with its targets through a series of chemical reactions. It can be prepared by the copper-catalyzed oxidation of o-phenylenediamine . In the presence of catalysts, it can be converted into valuable industrial chemicals .
Biochemical Pathways
This compound is involved in the production of renewable terephthalic and 1,4-cyclohexanedicarboxylic acids from biomass via muconic acid . In this conversion scheme, cis,cis-mucononic acid is first obtained by fermentation using either sugar or lignin monomers as a feedstock . The diunsaturated cis,cis-diacid is then isomerized to trans,trans-muconic acid, reacted with biobased ethylene through Diels–Alder cycloaddition, and further hydrogenated or dehydrogenated to yield the desired 100% renewable cyclic dicarboxylic acid .
Pharmacokinetics
Its conversion into valuable chemicals involves a series of chemical reactions, including isomerization, diels–alder cycloaddition, and hydrogenation or dehydrogenation . These reactions likely influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its bioavailability.
Result of Action
The result of this compound’s action is the production of valuable chemicals, such as adipic acid and terephthalic acid . These chemicals are important monomers for the polyester and polyamide industries .
Action Environment
The action of this compound is influenced by environmental factors such as pH. For instance, the reactivity of muconic acid in aqueous media strongly depends on pH . Conversely, under acidic conditions, cis,cis-muconic acid readily isomerizes to its cis,trans-isomer .
Analyse Biochimique
Biochemical Properties
Its structural analog, cis,cis-Muconic acid, is known to be involved in various biochemical reactions . It is obtained by fermentation using either sugar or lignin monomers as a feedstock
Cellular Effects
Its structural analog, cis,cis-Muconic acid, is known to have significant effects on cellular processes . It is likely that cis,cis-Mucononitrile may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its structural analog, cis,cis-Muconic acid, is known to undergo isomerization to trans,trans-Muconic acid, which can then react with biobased ethylene through Diels–Alder cycloaddition . It is possible that this compound may also undergo similar reactions.
Temporal Effects in Laboratory Settings
Its structural analog, cis,cis-Muconic acid, is known to be stable for extended periods of time under alkaline conditions .
Metabolic Pathways
Its structural analog, cis,cis-Muconic acid, is known to be involved in the production of renewable terephthalic and 1,4-cyclohexanedicarboxylic acids from biomass .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: cis,cis-Mucononitrile can be synthesized through the copper-catalyzed oxidation of o-phenylenediamine. This method involves the use of copper catalysts to facilitate the oxidation process, resulting in the formation of this compound . Another method involves the platinum-catalyzed addition of diethylphosphine to this compound, yielding a new diphosphine compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the copper-catalyzed oxidation method is a potential candidate for large-scale synthesis due to its efficiency and relatively straightforward reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: cis,cis-Mucononitrile undergoes various chemical reactions due to its conjugated diene system and acidic C-H bonds. Notable reactions include:
Diels-Alder Reaction: It acts as a dienophile in Diels-Alder reactions, readily reacting with electron-rich dienes to form cyclic adducts.
Hydrophosphination: The platinum-catalyzed addition of diethylphosphine to this compound yields new diphosphine compounds.
Common Reagents and Conditions:
Copper Catalysts: Used in the oxidation of o-phenylenediamine to form this compound.
Platinum Catalysts: Employed in the hydrophosphination reaction to add diethylphosphine to this compound.
Major Products:
Cyclic Adducts: Formed through Diels-Alder reactions.
Diphosphine Compounds: Resulting from the platinum-catalyzed hydrophosphination.
Comparaison Avec Des Composés Similaires
trans,trans-Muconic Acid: Another isomer of muconic acid with different geometric configuration.
Fumaronitrile: A related compound with a similar nitrile functional group.
Glutaconic Acid: Another compound with a conjugated diene system.
Uniqueness: cis,cis-Mucononitrile is unique due to its specific geometric configuration, which imparts distinct reactivity and chemical properties. Its conjugated diene system and the presence of two cyano groups make it a valuable intermediate in various chemical reactions and applications .
Propriétés
IUPAC Name |
(2Z,4Z)-hexa-2,4-dienedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2/c7-5-3-1-2-4-6-8/h1-4H/b3-1-,4-2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQYLCRMTTXKHS-CCAGOZQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC#N)C=CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\C#N)\C=C/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1557-59-1 | |
| Record name | 2,4-Hexadienedinitrile, (2Z,4Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001557591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis,cis-Mucononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-HEXADIENEDINITRILE, (2Z,4Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6GQ3TN24V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the common synthetic routes for producing cis,cis-mucononitrile?
A: this compound can be synthesized through several methods. One approach involves the copper-catalyzed oxidation of o-phenylenediamine. This method utilizes molecular oxygen and copper salts as catalysts, leading to the efficient formation of this compound at room temperature [, ]. Another method involves oxidizing 2-aminobenzotriazole with lead tetra-acetate or iodobenzene diacetate, resulting in high yields of this compound [].
Q2: Can you describe the structural characteristics of this compound?
A: this compound (C6H4N2) is a conjugated diene with two nitrile (CN) groups on each end, positioned on the same side of the double bond (cis configuration). While the provided research does not explicitly detail its spectroscopic data, NMR studies have used this compound as a solute to investigate liquid crystalline behaviour, confirming its structure [].
Q3: Are there any notable applications for this compound in chemical synthesis?
A: While the provided research focuses on the synthesis of this compound, one study highlights its use in studying liquid crystalline phases []. It was utilized as a solute to understand the ordering and behaviour of molecules within these phases, showcasing its application in material science research.
Q4: What is known about the reaction mechanisms involved in the synthesis of this compound?
A: The copper-catalyzed oxidation of o-phenylenediamine to this compound likely proceeds through a metal-catalyzed oxidative cleavage of the aromatic ring []. While detailed mechanistic studies are not presented in the provided research, the proposed mechanism involves the formation of a copper-nitrogen bonded intermediate followed by intramolecular reactions ultimately leading to ring cleavage and mucononitrile formation.
Q5: Has the regiochemistry of reactions involving this compound been investigated?
A: Although not directly focused on this compound, one study investigated the regiochemistry of a platinum-catalyzed hydrophosphination reaction using a structurally similar diene, this compound []. This research highlights the potential for regioselectivity in reactions involving dienes like this compound, depending on the catalyst and reaction conditions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





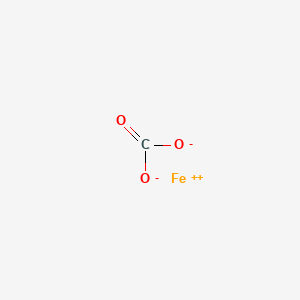
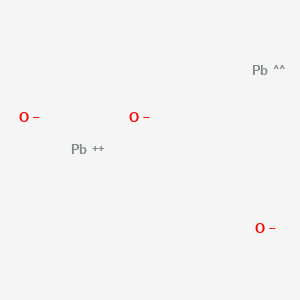
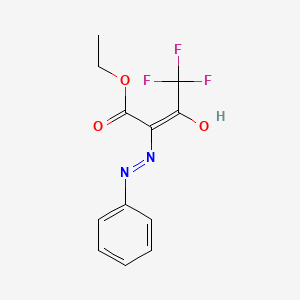
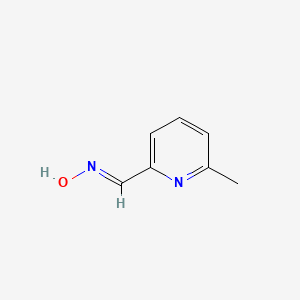
![Diazanium;5-[(3,4-dihydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(3,4-dihydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B1143335.png)

